Cyclohexyl(4-(trifluoromethyl)phenyl)methanol
Overview
Description
Cyclohexyl(4-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C14H17F3O It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further substituted with a trifluoromethyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(4-(trifluoromethyl)phenyl)methanol typically involves the reaction of cyclohexylmagnesium bromide with 4-(trifluoromethyl)benzaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(4-(trifluoromethyl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyl [4-(trifluoromethyl)phenyl]ketone.
Reduction: Formation of cyclohexyl [4-(trifluoromethyl)phenyl]methane.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Cyclohexyl(4-(trifluoromethyl)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Cyclohexyl(4-(trifluoromethyl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and reach intracellular targets. The hydroxyl group can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl [4-(trifluoromethyl)phenyl]methane
- Cyclohexyl [4-(trifluoromethyl)phenyl]ketone
- Cyclohexyl [4-(trifluoromethyl)phenyl]amine
Uniqueness
Cyclohexyl(4-(trifluoromethyl)phenyl)methanol is unique due to the presence of both a cyclohexyl group and a trifluoromethyl group, which impart distinct chemical and physical properties. The combination of these groups with a hydroxyl functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these features.
Properties
IUPAC Name |
cyclohexyl-[4-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h6-10,13,18H,1-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKRYFOJKOUTKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC=C(C=C2)C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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